molecular formula C14H16FNO B2880276 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one CAS No. 2191062-46-9

1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

Katalognummer B2880276
CAS-Nummer: 2191062-46-9
Molekulargewicht: 233.286
InChI-Schlüssel: DCYNGHMRYKCEFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one, also known as FLAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. FLAP belongs to the class of benzazepine derivatives, which are known for their various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.

Wissenschaftliche Forschungsanwendungen

1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been investigated for its potential use in treating neurological disorders, such as depression and anxiety, due to its ability to modulate the levels of neurotransmitters, such as serotonin and dopamine.

Wirkmechanismus

The mechanism of action of 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one involves its ability to inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one also inhibits the activity of the anti-apoptotic protein Bcl-2, which promotes cell survival and proliferation in cancer cells. Furthermore, 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and physiological effects:
1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been shown to exhibit potent anti-inflammatory and anticancer effects in various in vitro and in vivo studies. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of the enzyme COX-2. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, leading to increased levels in the synaptic cleft.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one in lab experiments include its potent anti-inflammatory and anticancer effects, as well as its ability to modulate the levels of neurotransmitters. However, the limitations of using 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one in lab experiments include its potential toxicity and lack of specificity. 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one has been shown to exhibit cytotoxic effects in some cell lines, and its lack of specificity may lead to off-target effects.

Zukünftige Richtungen

For 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one research include investigating its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration of 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one for these diseases. In addition, the development of more specific 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one analogs may lead to improved therapeutic efficacy and reduced toxicity. Furthermore, the development of novel drug delivery systems may enhance the bioavailability and efficacy of 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one.

Synthesemethoden

The synthesis of 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one involves the condensation of 7-fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-ol with prop-2-en-1-one in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which undergoes a Michael addition reaction with the prop-2-en-1-one to form 1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one. The final product is obtained by purification through column chromatography.

Eigenschaften

IUPAC Name

1-(7-fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-3-14(17)16-7-6-11-4-5-12(15)8-13(11)10(2)9-16/h3-5,8,10H,1,6-7,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYNGHMRYKCEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Fluoro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.